![molecular formula C12H12S8 B1330936 Bis(trimethylenedithio)tetrathiafulvalene CAS No. 66946-49-4](/img/structure/B1330936.png)
Bis(trimethylenedithio)tetrathiafulvalene
Overview
Description
Bis(trimethylenedithio)tetrathiafulvalene, also known as BPDT-TTF, is a chemical compound with the molecular formula C12H12S8 . It has a molecular weight of 412.8 .
Synthesis Analysis
While specific synthesis methods for Bis(trimethylenedithio)tetrathiafulvalene were not found, similar compounds such as Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) have been synthesized through various methods . These methods often involve coupling reactions and yield a range of BEDT-TTF derivatives .Molecular Structure Analysis
The molecular structure of Bis(trimethylenedithio)tetrathiafulvalene is complex. The InChI representation of the molecule isInChI=1S/C12H12S8/c1-3-13-7-8(14-4-1)18-11(17-7)12-19-9-10(20-12)16-6-2-5-15-9/h1-6H2
. The Canonical SMILES representation is C1CSC2=C(SC1)SC(=C3SC4=C(S3)SCCCS4)S2
. Physical And Chemical Properties Analysis
Bis(trimethylenedithio)tetrathiafulvalene is a solid at 20 degrees Celsius . It appears as a light yellow to brown to dark green powder or crystal . Its purity, as determined by HPLC, is greater than 97.0% .Scientific Research Applications
Molecular Electronics
BTTTF is a key component in the development of molecular electronics, where it acts as a donor molecule in the construction of organic conductors . Its ability to donate electrons is crucial in creating molecular-scale electronic devices. This application is significant in the miniaturization of electronic components and the development of new types of electronic materials that are more flexible and have unique properties compared to traditional silicon-based electronics.
Organic Superconductors
Researchers are exploring BTTTF’s potential in creating organic superconductors. By introducing hydrogen bonding between the donor molecule and anion into their radical cation salts, BTTTF derivatives can exhibit superconductivity at low temperatures . This research could lead to the development of new superconducting materials that are cheaper and easier to produce than conventional superconductors.
Safety and Hazards
properties
IUPAC Name |
2-(6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-2-ylidene)-6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12S8/c1-3-13-7-8(14-4-1)18-11(17-7)12-19-9-10(20-12)16-6-2-5-15-9/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZPCLOYNFOXST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(SC1)SC(=C3SC4=C(S3)SCCCS4)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12S8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348291 | |
Record name | Bis(trimethylenedithio)tetrathiafulvalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
66946-49-4 | |
Record name | 2-(6,7-Dihydro-5H-1,3-dithiolo[4,5-b][1,4]dithiepin-2-ylidene)-6,7-dihydro-5H-1,3-dithiolo[4,5-b][1,4]dithiepin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66946-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(trimethylenedithio)tetrathiafulvalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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